![molecular formula C3H2BrN3 B172147 5-Bromo-1,2,3-triazine CAS No. 114078-88-5](/img/structure/B172147.png)
5-Bromo-1,2,3-triazine
Overview
Description
5-Bromo-1,2,3-triazine is a chemical compound with the empirical formula C3H2BrN3. It has a molecular weight of 159.97 g/mol . This compound forms crystals and is typically stored at temperatures below -20°C .
Synthesis Analysis
An efficient Pd catalyzed cross-coupling method for this compound has been described in the literature . The reaction conditions were optimized to prepare a representative scope of (hetero)aryl-1,2,3-triazines .Molecular Structure Analysis
The molecular structure of this compound includes three nitrogen atoms, one bromine atom, and three carbon atoms . The InChI string representation of the molecule isInChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H
. Chemical Reactions Analysis
This compound has been used in cross-coupling reactions . The reaction conditions were optimized to allow for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.97 g/mol . It forms crystals and is typically stored at temperatures below -20°C . The compound has a topological polar surface area of 38.7 Ų .Scientific Research Applications
Cross-Coupling Reactions and Synthesis :
- Hoff, Hauser, and Gademann (2022) described an efficient method for Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine, allowing for the preparation of various (hetero)aryl-1,2,3-triazines. This method demonstrates the utility of this compound in synthesizing pyrimidines and pyridines, with yields up to 80% in just two steps (Hoff, Hauser, & Gademann, 2022).
Biological Activity and Pharmaceutical Applications :
- Maliszewski and Drozdowska (2022) discussed the biological properties of 1,3,5-triazine derivatives, including s-triazine. They emphasized its potential in chemotherapy due to high selectivity against cancer cells and low cytotoxicity. Triazine derivatives are noted for their broad spectrum of biological properties such as anti-cancer, antiviral, and antimicrobial activities (Maliszewski & Drozdowska, 2022).
- Refat, El‐Deen, El-Garib, and Abd El-Fattah (2015) conducted spectroscopic and anticancer studies on new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide. Their research indicated potential applications in cancer treatment (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).
Chemical Synthesis and Modification :
- Luo, Li, Zhang, Lu, An, Xu, Li, Li, & Li (2022) developed a method for nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols. This method allows for the synthesis of biologically important 3-aryloxy-pyridines in a one-pot manner, showcasing the versatility of this compound in chemical synthesis (Luo et al., 2022).
Potential in Drug Discovery :
- Banerjee, Brown, and Weerapana (2013) highlighted the importance of 1,3,5-triazine derivatives in pharmaceuticals, material science, and agrochemical industries. They have been used to develop small-molecule libraries for diverse protein families, demonstrating the significance of this compound in drug discovery (Banerjee, Brown, & Weerapana, 2013).
Mechanism of Action
Target of Action
5-Bromo-1,2,3-triazine is primarily involved in the formation of (hetero)aryl-1,2,3-triazines . These triazines are significant due to their structural similarities to nucleic bases , making them potential targets for antiviral and antitumor agents .
Mode of Action
The compound undergoes a Pd-catalyzed cross-coupling reaction . This process involves the optimization of reaction conditions, allowing for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .
Biochemical Pathways
The biochemical pathway primarily involves a concerted S N Ar reaction of 5-bromo-1,2,3-triazines, providing 5-aryloxy-1,2,3-triazines via a nonclassic mechanism . These 5-aryloxy-1,2,3-triazines could be used as convenient precursors to access biologically important 3-aryloxy-pyridines in a one-pot manner .
Result of Action
The result of the action of this compound is the formation of (hetero)aryl-1,2,3-triazines . Additionally, diversification of the resulting products enables the preparation of pyrimidines and pyridines in yields of up to 80% and in only two steps .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency of the Pd-catalyzed cross-coupling reaction . .
Future Directions
properties
IUPAC Name |
5-bromotriazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKXRBABHPHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552233 | |
Record name | 5-Bromo-1,2,3-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114078-88-5 | |
Record name | 5-Bromo-1,2,3-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2,3-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 5-Bromo-1,2,3-triazine in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis.
Q2: The provided research mentions a "concerted SNAr reaction" of this compound with phenols. What makes this reaction mechanism noteworthy?
A2: The reaction of this compound with phenols proceeds through a concerted nucleophilic aromatic substitution (SNAr) mechanism. [] This is significant because traditional SNAr reactions typically follow a stepwise mechanism. The discovery of a concerted pathway in this instance expands our understanding of SNAr reactions and offers new opportunities for designing efficient synthetic transformations.
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